molecular formula C15H24Cl2N2 B1452329 1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride CAS No. 1220034-51-4

1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride

Cat. No. B1452329
CAS RN: 1220034-51-4
M. Wt: 303.3 g/mol
InChI Key: PGVPYHWZWVODOV-UHFFFAOYSA-N
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Description

1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2 . Its average mass is 303.271 Da and its mono-isotopic mass is 302.131653 Da .


Molecular Structure Analysis

The molecular structure of 1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride consists of 15 carbon atoms, 24 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride include a molecular weight of 303.3 g/mol.

Scientific Research Applications

Synthesis in Aqueous Media

The compound is utilized in the synthesis of indole and its derivatives in water, which is a significant step forward in sustainable chemistry. Water, as a reaction medium, offers numerous advantages such as non-toxicity, abundance, and non-inflammability. The synthesis of indole derivatives in water using “1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride” can lead to the development of libraries of compounds with potential applications in drug discovery and other areas .

Biological Potential in Pharmacology

Indole derivatives, including “1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride”, exhibit a wide range of biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them valuable for pharmacological research and potential therapeutic applications .

Piperidine Derivatives in Medicinal Chemistry

Piperidine derivatives play a crucial role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals. “1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride” can be used to synthesize various piperidine derivatives, which are key building blocks in drug design. The compound’s applications in medicinal chemistry are vast, ranging from the synthesis of new drugs to the study of their pharmacological effects .

Applications in Organic Chemistry

In organic chemistry, “1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride” is used for the synthesis of complex organic compounds. Its role in facilitating reactions such as cyclization, cycloaddition, and multicomponent reactions is vital. It serves as a precursor for synthesizing biologically active molecules, which can be further explored for their chemical properties and potential uses.

Analytical Chemistry Applications

The compound is also significant in analytical chemistry, where it may be used as a standard or reagent in various analytical methods. Its well-defined structure and properties allow for its use in the calibration of instruments and the development of new analytical techniques, which are essential for quality control and research in both academia and industry .

Chemical Engineering Processes

In chemical engineering, “1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride” could be involved in process optimization and the development of new manufacturing methods. Its properties can influence reaction kinetics and mechanisms, which are critical for scaling up chemical processes from the laboratory to industrial production .

Safety and Hazards

The safety data sheet for 1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

1-(2-piperidin-2-ylethyl)-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14;;/h1-2,5,7,14,16H,3-4,6,8-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVPYHWZWVODOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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